4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide
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Overview
Description
4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as DMTF and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of DMTF involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. DMTF has been found to inhibit the expression of various proteins that are involved in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
DMTF has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing the expression of oncogenes. DMTF has also been found to have anti-inflammatory properties and has been shown to inhibit the expression of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using DMTF in lab experiments include its potent anticancer properties and its ability to induce apoptosis in cancer cells. However, the limitations of using DMTF in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of DMTF. These include the development of novel drug delivery systems for DMTF, the identification of novel targets for DMTF, and the optimization of the synthesis method for DMTF. Additionally, further studies are needed to determine the safety and efficacy of DMTF in clinical trials.
Synthesis Methods
The synthesis of DMTF involves a series of chemical reactions that are carried out in a controlled laboratory setting. The starting materials for the synthesis of DMTF include 4-bromo-N-(2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl)benzamide and dimethylsulfamide. The reaction involves the substitution of the bromine atom with the dimethylsulfamoyl group, resulting in the formation of DMTF.
Scientific Research Applications
DMTF has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anticancer properties and has been shown to induce apoptosis in cancer cells. DMTF has also been found to inhibit the growth of cancer cells by suppressing the expression of certain oncogenes.
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-21(2)28(24,25)14-7-5-13(6-8-14)19(23)20-12-15(22)16-9-10-17(26-16)18-4-3-11-27-18/h3-11,15,22H,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOFPGPKSYWXHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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